REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=O)[C:7]1=[O:8].[OH-:17].[Na+].[N:19]([O-])=O.[Na+]>O.Cl>[NH:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9]([C:7]([OH:8])=[O:17])=[N:19]1 |f:2.3,4.5|
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Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
stannous chloride hydrate
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The yellow brown foamy mixture was stirred for a further 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the dark red solution cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
to rise above 4° C.
|
Type
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ADDITION
|
Details
|
controlled by the addition of ice)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the crude product filtered
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized
|
Type
|
CUSTOM
|
Details
|
about half of the solid was placed in a 1 litre flask
|
Type
|
ADDITION
|
Details
|
~500 ml of water was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated on a hot-plate
|
Type
|
FILTRATION
|
Details
|
was then filtered hot
|
Type
|
CUSTOM
|
Details
|
to give a dark yellow-brown precipitate
|
Type
|
WAIT
|
Details
|
The solution was left
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The recrystallizing solution was filtered
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
FILTRATION
|
Details
|
The dark yellow-brown substance filtered off during recrystallization
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
the resulting solution was left
|
Type
|
CUSTOM
|
Details
|
to recrystallize
|
Type
|
ADDITION
|
Details
|
It was then treated as above
|
Type
|
CONCENTRATION
|
Details
|
The pooled mother liquors were concentrated to 1/3 volume
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
ADDITION
|
Details
|
was added to the rest
|
Type
|
CUSTOM
|
Details
|
On drying
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |